molecular formula C5H13As B14756252 Diethyl(methyl)arsane CAS No. 686-60-2

Diethyl(methyl)arsane

Cat. No.: B14756252
CAS No.: 686-60-2
M. Wt: 148.08 g/mol
InChI Key: SOFNXTVVVUDTGB-UHFFFAOYSA-N
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Description

Diethyl(methyl)arsane, also known as methyldiethylarsine, is an organoarsenic compound with the chemical formula C₅H₁₃As, where arsenic is bonded to two ethyl groups (-C₂H₅) and one methyl group (-CH₃). Unlike aromatic arsenicals like arsanilic acid or charged species such as dimethylarsinic acid, this compound is a neutral, volatile trialkylarsine, likely exhibiting lower water solubility and higher lipophilicity compared to its oxidized counterparts .

Properties

CAS No.

686-60-2

Molecular Formula

C5H13As

Molecular Weight

148.08 g/mol

IUPAC Name

diethyl(methyl)arsane

InChI

InChI=1S/C5H13As/c1-4-6(3)5-2/h4-5H2,1-3H3

InChI Key

SOFNXTVVVUDTGB-UHFFFAOYSA-N

Canonical SMILES

CC[As](C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(methyl)arsane can be synthesized through several methods. One common approach involves the reaction of diethylarsine with methyl iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction is as follows:

(C2H5)2AsH+CH3I(C2H5)2AsCH3+HI(C_2H_5)_2AsH + CH_3I \rightarrow (C_2H_5)_2AsCH_3 + HI (C2​H5​)2​AsH+CH3​I→(C2​H5​)2​AsCH3​+HI

Industrial Production Methods: Industrial production of this compound may involve the use of high-purity arsenic compounds and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as purification of raw materials, controlled addition of reagents, and distillation to separate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions: Diethyl(methyl)arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: this compound can be oxidized to form diethyl(methyl)arsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.

    (C2H5)2AsCH3+O2(C2H5)2As(O)CH3(C_2H_5)_2AsCH_3 + O_2 \rightarrow (C_2H_5)_2As(O)CH_3 (C2​H5​)2​AsCH3​+O2​→(C2​H5​)2​As(O)CH3​

  • Reduction: Reduction of this compound can lead to the formation of arsine derivatives. This reaction often requires reducing agents such as sodium borohydride.

    (C2H5)2AsCH3+NaBH4(C2H5)2AsH+CH3(C_2H_5)_2AsCH_3 + NaBH_4 \rightarrow (C_2H_5)_2AsH + CH_3 (C2​H5​)2​AsCH3​+NaBH4​→(C2​H5​)2​AsH+CH3​

  • Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other organic groups. This reaction can be facilitated by the use of appropriate catalysts and reaction conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, nitric acid
  • Reducing agents: Sodium borohydride
  • Catalysts: Transition metal catalysts for substitution reactions

Major Products Formed:

  • Diethyl(methyl)arsinic acid
  • Arsine derivatives
  • Substituted arsane compounds

Scientific Research Applications

Diethyl(methyl)arsane has several scientific research applications due to its unique chemical properties:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: this compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs for treating diseases such as cancer.

    Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of high-purity arsenic compounds.

Mechanism of Action

The mechanism of action of diethyl(methyl)arsane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • This compound differs from dimethylarsinic acid (DMA) by being a reduced, neutral trialkylarsine rather than an oxidized, acidic species. This confers higher volatility and lower solubility in water compared to DMA, which is polar and readily forms salts (e.g., sodium cacodylate) .
  • Trimethylarsine shares a similar trialkyl structure but lacks ethyl groups. Its lower molecular weight (120.02 vs. 148.08 g/mol) results in higher volatility, increasing inhalation risks .

Research Findings and Implications

  • Toxicity Variability : highlights that compounds with >85% structural similarity (e.g., this compound vs. trimethylarsine) may exhibit divergent toxicological profiles due to differences in metabolic pathways or target interactions .
  • Data Gaps: Limited information exists on this compound’s environmental fate, chronic toxicity, or modern applications. Further studies are needed to assess its role in arsenic cycling and potential替代 uses in controlled industrial processes.
  • Regulatory Context : The decline in use of aromatic arsenicals (e.g., arsanilic acid) due to toxicity concerns suggests that alkylated arsenicals like this compound may face similar scrutiny despite their current niche applications .

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